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molecular formula C12H16O2 B8576736 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone

1-(4-Tert-butyl-3-hydroxyphenyl)ethanone

Cat. No. B8576736
M. Wt: 192.25 g/mol
InChI Key: WPTISIUUNGAVOF-UHFFFAOYSA-N
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Patent
US08673890B2

Procedure details

To a solution of aluminum chloride (162.3 g, 1.22 mol) in methylene chloride (600 mL) at −75° C. was added acetyl chloride (95.7 g, 1.22 mol) while stirring under an atmosphere of argon. 2-tert-Butyl-phenol (167 g, 1.11 mol) was added dropwise over 1 hr. The resulting mixture was allowed to warm to 0° C. for 10 min. The resulting mixture was then quenched with ice and extracted with EtOAc (1.5 L). The organic layer was separated and dried with brine. The organic layer was evaporated in vacuo to yield a white solid. The white solid was dissolved in methanol (300 mL) and treated with potassium carbonate (100 g) and the resulting mixture allowed to stir 18 h at room temperature. Water (300 mL) was added and pH adjusted to 5 to 6 using concentrated hydrochloric acid. The resulting mixture was extracted with EtOAc. The organic layer was rinsed with brine and dried over sodium sulfate, then evaporated in vacuo to yield 1-(4-tert-butyl-3-hydroxy-phenyl)-ethanone as a tan solid. C12H16O2; MS (ESI) m/z 193.2 (MH)+.
Quantity
162.3 g
Type
reactant
Reaction Step One
Quantity
95.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19])([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+].Cl>C(Cl)Cl.CO.O>[C:9]([C:13]1[CH:18]=[CH:17][C:16]([C:5](=[O:7])[CH3:6])=[CH:15][C:14]=1[OH:19])([CH3:12])([CH3:10])[CH3:11] |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
162.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
95.7 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
167 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then quenched with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (1.5 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a white solid
STIRRING
Type
STIRRING
Details
to stir 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was rinsed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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